7beta-(3-Ethyl-cis-crotonoyloxy)-1alpha-(2-methylbutyryloxy)-3,14-dehydro-Z-notonipetranone
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7beta-(3-Ethyl-cis-crotonoyloxy)-1alpha-(2-methylbutyryloxy)-3,14-dehydro-Z-notonipetranone involves multiple steps, including esterification and selective oxidation reactions. The specific synthetic routes and reaction conditions are detailed in various research articles, which typically involve the use of organic solvents, catalysts, and controlled temperature conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents and intermediates.
Chemical Reactions Analysis
Types of Reactions
7beta-(3-Ethyl-cis-crotonoyloxy)-1alpha-(2-methylbutyryloxy)-3,14-dehydro-Z-notonipetranone undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups present in the compound, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify the double bonds or carbonyl groups within the molecule.
Substitution: This compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of organic solvents .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions could produce saturated analogs of the original compound.
Scientific Research Applications
7beta-(3-Ethyl-cis-crotonoyloxy)-1alpha-(2-methylbutyryloxy)-3,14-dehydro-Z-notonipetranone has several scientific research applications:
Chemistry: It serves as a model compound for studying complex organic reactions and mechanisms.
Biology: The compound’s ability to modulate oxidative stress and inflammation makes it a valuable tool for studying cellular pathways and disease mechanisms.
Medicine: Its potential therapeutic effects, particularly in treating neuropathic pain, are of significant interest for developing new pain management strategies.
Industry: The compound’s unique structural properties may have applications in the development of new materials or chemical processes
Mechanism of Action
The mechanism by which 7beta-(3-Ethyl-cis-crotonoyloxy)-1alpha-(2-methylbutyryloxy)-3,14-dehydro-Z-notonipetranone exerts its effects involves several molecular targets and pathways:
Oxidative Stress Suppression: The compound reduces oxidative stress by scavenging free radicals and enhancing antioxidant defenses.
Inflammation Modulation: It inhibits pro-inflammatory cytokines and pathways, reducing inflammation.
Pro-Apoptotic Pathways: The compound suppresses pathways that lead to cell apoptosis, thereby protecting cells from programmed cell death.
Comparison with Similar Compounds
Similar Compounds
7beta-(3-Ethyl-cis-crotonoyloxy)-14-hydroxy-1alpha-(2-methylbutyryloxy)notonipetranone: This compound is structurally similar but includes a hydroxyl group, which may alter its biological activity.
Other Notonipetranone Derivatives: Various derivatives of notonipetranone share similar structural features but differ in their functional groups and biological effects
Uniqueness
7beta-(3-Ethyl-cis-crotonoyloxy)-1alpha-(2-methylbutyryloxy)-3,14-dehydro-Z-notonipetranone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to modulate multiple pathways involved in oxidative stress, inflammation, and apoptosis sets it apart from other similar compounds.
Properties
IUPAC Name |
[(1Z,3S,3aR,5R,7S,7aS)-1-ethylidene-3-(2-methylbutanoyloxy)-4-methylidene-2-oxo-7-propan-2-yl-3,3a,5,6,7,7a-hexahydroinden-5-yl] (E)-3-methylpent-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H38O5/c1-9-15(6)12-21(27)30-20-13-19(14(4)5)23-18(11-3)24(28)25(22(23)17(20)8)31-26(29)16(7)10-2/h11-12,14,16,19-20,22-23,25H,8-10,13H2,1-7H3/b15-12+,18-11-/t16?,19-,20+,22-,23-,25-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTQQLVJPORCMAK-NMNXYZJCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)OC1C2C(C(CC(C2=C)OC(=O)C=C(C)CC)C(C)C)C(=CC)C1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)C(=O)O[C@H]1[C@@H]2[C@H]([C@@H](C[C@H](C2=C)OC(=O)/C=C(\C)/CC)C(C)C)/C(=C/C)/C1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H38O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201129063 | |
Record name | 7β-(3-Ethyl-cis-crotonoyloxy)-1α-(2-methylbutyryloxy)-3,14-dehydro-Z-notonipetranone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201129063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80514-14-3 | |
Record name | 7β-(3-Ethyl-cis-crotonoyloxy)-1α-(2-methylbutyryloxy)-3,14-dehydro-Z-notonipetranone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=80514-14-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7β-(3-Ethyl-cis-crotonoyloxy)-1α-(2-methylbutyryloxy)-3,14-dehydro-Z-notonipetranone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201129063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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